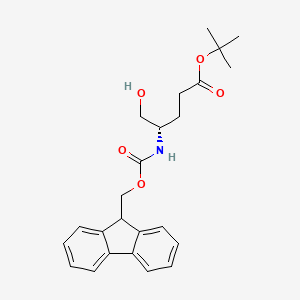

Fmoc-Glutamol(OtBu)

説明

Significance in Peptide Synthesis Methodologies for Complex Biomolecules

The synthesis of complex biomolecules, such as therapeutic peptides and proteins, demands a high degree of precision and control. Fmoc-Glutamol(OtBu) plays a pivotal role in achieving this through its application in solid-phase peptide synthesis (SPPS). chemimpex.com SPPS is a technique where a peptide chain is incrementally built on a solid support, allowing for easy purification by simply washing away excess reagents and byproducts. biosynth.com

The use of Fmoc-protected amino acids like Fmoc-Glutamol(OtBu) is central to the most common SPPS strategy, known as Fmoc/tBu chemistry. rsc.org In this method, the Fmoc group protects the alpha-amino group of the incoming amino acid. adventchembio.com After the amino acid is coupled to the growing peptide chain, the Fmoc group is removed with a base, typically piperidine, to allow the next amino acid to be added. iris-biotech.de This cycle is repeated until the desired peptide sequence is assembled.

The tert-butyl group on the side chain of Fmoc-Glutamol(OtBu) remains intact during the Fmoc removal steps and is only cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de This ensures that the reactive side chain of the glutamic acid residue does not interfere with the peptide bond formation. The ability to selectively deprotect different functional groups is a key advantage, enabling the synthesis of complex and modified peptides with high purity and yield. chemimpex.com

Evolution of Orthogonal Protecting Group Strategies in Modern Peptide Chemistry

The concept of "orthogonal protection" is fundamental to modern organic synthesis and is exemplified by the Fmoc/tBu strategy. fiveable.me Orthogonality refers to the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting each other. iris-biotech.defiveable.me This allows for the selective manipulation of different parts of a complex molecule. fiveable.me

The evolution of orthogonal protecting group strategies has been a driving force in advancing peptide chemistry. Before the widespread adoption of the Fmoc/tBu method, the Boc/Bn strategy was prevalent. biosynth.com However, this method often required harsh acidic conditions (like hydrogen fluoride) for final deprotection, which could damage sensitive or modified peptides. nih.gov

The introduction of the Fmoc group provided a milder alternative for N-terminal protection, compatible with a wider range of functionalities. nih.gov This has been particularly crucial for the synthesis of peptides containing post-translational modifications like glycosylation and phosphorylation, which are often unstable under harsh acidic conditions. nih.gov

Modern peptide chemistry continues to see the development of new orthogonal protecting groups to further expand the complexity of accessible molecules. acs.org These strategies allow for the on-resin modification of peptide side chains, such as cyclization or the attachment of labels, by using protecting groups that are removable under conditions that leave both the Fmoc and tBu groups intact. iris-biotech.de This continuous innovation, built on the principles of orthogonality, enables the creation of increasingly sophisticated and functional biomolecules for research and therapeutic applications.

特性

IUPAC Name |

tert-butyl (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21,26H,12-15H2,1-3H3,(H,25,28)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRSVJWUWKIUAA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc-glutamol Otbu

Established Synthetic Routes and Reaction Mechanisms

The synthesis of Fmoc-Glutamol(OtBu) is a multi-step process that requires precise control over protecting group chemistry to ensure selective modification and high purity of the final product. A common and effective route involves the initial preparation of a di-protected glutamic acid intermediate, followed by selective deprotection and subsequent Fmocylation of the alpha-amino group.

Carboxyl Group Protection and Intermediate Derivatization (e.g., Glu(OtBu)₂)

The first stage of the synthesis involves the protection of both carboxylic acid groups of L-glutamic acid (Glu) as tert-butyl esters, yielding L-Glutamic acid di-tert-butyl ester, or Glu(OtBu)₂. This prevents the carboxyl groups from reacting in subsequent steps. Two primary methods are employed for this transformation:

Transesterification with tert-Butyl Acetate : L-glutamic acid is reacted with tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid. This reaction typically runs for 24 to 48 hours at a controlled temperature of 10–20°C. google.com

Addition Reaction with Isobutylene : An alternative route involves mixing L-glutamic acid with isobutylene, catalyzed by anhydrous p-toluenesulfonic acid. This reaction requires lower temperatures, generally between -10°C and -5°C, and a longer reaction time of 48 to 72 hours. google.com

Following the formation of Glu(OtBu)₂, a critical and elegant step is the selective removal of the tert-butyl group from the α-carboxyl position to yield the key intermediate, L-Glutamic acid γ-tert-butyl ester, or Glu(OtBu). This is ingeniously achieved through the use of copper(II) salts. google.comacs.org The Glu(OtBu)₂ is treated with a copper salt like copper(II) sulfate (CuSO₄) or copper(II) chloride (CuCl₂) in an aqueous solution at an elevated temperature of 40–50°C. google.com This forms a copper chelate complex, Cu[Glu(OtBu)]ₓ, which selectively exposes the α-carboxyl group while the side-chain ester remains protected. The copper is subsequently removed by adding a chelating agent such as disodium EDTA (Na₂EDTA) or tetramethylethylenediamine (TMEDA) and adjusting the pH, yielding the desired Glu(OtBu) intermediate. google.com

| Step | Reagents | Catalyst | Temperature | Duration | Intermediate Product |

|---|---|---|---|---|---|

| Glu(OtBu)₂ Formation (Method 1) | Glu, tert-Butyl Acetate | Perchloric Acid | 10–20°C | 24–48 h | Glu(OtBu)₂ |

| Glu(OtBu)₂ Formation (Method 2) | Glu, Isobutylene | p-Toluenesulfonic Acid | -10 to -5°C | 48–72 h | Glu(OtBu)₂ |

| Selective α-Deprotection | Glu(OtBu)₂, Copper Salt (e.g., CuSO₄) | N/A | 40–50°C | 12–16 h | Cu[Glu(OtBu)]x |

| Copper Removal | Cu[Glu(OtBu)]x, Chelating Agent (e.g., Na₂EDTA) | N/A | Room Temp | N/A | Glu(OtBu) |

Amino Group Protection via Fluorenylmethyloxycarbonyl (Fmoc) Introduction (e.g., Fmoc-OSu, Fmoc-Cl)

With the Glu(OtBu) intermediate in hand, the final step is the protection of the α-amino group with the Fmoc moiety. This is typically accomplished by reacting Glu(OtBu) with an activated Fmoc derivative, most commonly 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). google.comwikipedia.org

The reaction is performed in a solvent such as dioxane or dimethylformamide (DMF). google.com The pH of the reaction mixture is carefully controlled and maintained between 8 and 9 using an organic base like triethylamine. This basic condition facilitates the nucleophilic attack of the free α-amino group on the electrophilic carbonyl carbon of the Fmoc reagent. The reaction proceeds for approximately 8 to 10 hours, after which the crude product is acidified, extracted, and purified by crystallization to yield high-purity Fmoc-Glutamol(OtBu). google.com This method has been shown to produce the final compound with purities exceeding 99%. google.com

Optimization of Synthesis Parameters for Enhanced Purity and Yield

Achieving high yield and, critically, high stereochemical purity requires careful optimization of reaction parameters. Base selection and temperature control are paramount in minimizing side reactions like racemization and epimerization.

Base Selection and Its Impact on Stereochemical Purity (e.g., Cs₂CO₃ vs K₂CO₃)

The choice of base is critical throughout the synthesis, particularly during the Fmoc protection step and any esterification procedures. While organic bases like triethylamine or diisopropylethylamine (DIEA) are commonly used to control pH, inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can also be employed, especially in the preparation of amino acid esters. google.comgoogle.comgoogle.com

Research into the synthesis of related amino acid derivatives has shown that the choice between these inorganic bases can significantly impact outcomes. For instance, in the synthesis of certain trichloroacetimidates used in glycosylation, the more soluble cesium carbonate was found to reduce reaction times and decrease product decomposition compared to potassium carbonate. chemrxiv.orguwindsor.ca In the context of esterification reactions to attach amino acids to linkers, cesium and potassium carbonates are listed as alternative bases to generate the required carboxylate anion. google.comgoogle.com The selection of a weaker or more sterically hindered base is often a key strategy to minimize the risk of racemization at the α-carbon, a common problem in peptide chemistry. The bases used in the established synthesis of Fmoc-Glutamol(OtBu) serve primarily to maintain optimal pH for the reaction and to neutralize acidic byproducts.

| Base | Synthetic Step | Purpose | Reference |

|---|---|---|---|

| Sodium Carbonate (Na₂CO₃) | Work-up of Glu(OtBu)₂ | Neutralization of acid catalyst. | google.com |

| Triethylamine (TEA) | Fmoc Protection | Maintain pH 8-9 for efficient amino group acylation. | google.com |

| Cesium Carbonate (Cs₂CO₃) | Alternative in related esterifications | Can offer higher solubility and reactivity, potentially reducing reaction times. | chemrxiv.orguwindsor.ca |

Temperature Control in Reaction Protocols to Minimize Side Processes

Strict temperature control is essential for maximizing yield and minimizing the formation of impurities. Each step in the synthesis of Fmoc-Glutamol(OtBu) has an optimal temperature range that balances reaction rate with the suppression of side reactions.

Strategies for Mitigating Undesired Side Reactions during Synthesis

A primary concern during the synthesis and subsequent use of glutamic acid derivatives is the formation of a glutarimide ring. stackexchange.comucl.ac.uk This intramolecular side reaction involves the nucleophilic attack of the peptide backbone nitrogen on the side-chain ester, particularly under basic or acidic conditions. researchgate.net Glutarimide formation is problematic as it can lead to racemization and the formation of undesired γ-peptide linkages upon ring-opening. researchgate.net

While glutarimide formation is generally less prevalent than the analogous aspartimide formation in aspartic acid residues, it remains a significant consideration. stackexchange.comucl.ac.uk The synthetic route for Fmoc-Glutamol(OtBu) described above incorporates several implicit strategies to mitigate this and other side reactions:

Orthogonal Protection: The use of the Fmoc/tBu protecting group strategy is fundamental. The stability of the tBu group to the basic conditions required for Fmoc group manipulation (and vice-versa with acidic conditions) prevents unintended deprotection of the side chain during synthesis. seplite.comadventchembio.com

Selective Deprotection via Copper Chelation: The copper salt-mediated selective removal of the α-tert-butyl ester is a highly effective strategy. It avoids harsh or non-selective conditions that could lead to mixtures of α- and γ-monoesters, which would be difficult to separate and would lower the yield of the desired product. google.comacs.org

Controlled Reaction Conditions: As discussed, strict adherence to optimized temperatures and pH ranges during each step is crucial for preventing side reactions. Maintaining a pH of 8-9 during Fmoc-protection ensures efficient reaction without promoting base-catalyzed side reactions like glutarimide formation or racemization. google.com

Steric Hindrance: The bulkiness of the tert-butyl protecting group itself can offer some steric hindrance that disfavors the intramolecular cyclization required for glutarimide formation. nih.gov

By employing this carefully designed synthetic pathway and maintaining rigorous control over reaction parameters, Fmoc-Glutamol(OtBu) can be produced with the high chemical and stereochemical purity required for its successful application in modern peptide synthesis.

Racemization Mitigation and Control of Stereochemical Integrity

A primary concern during the synthesis and subsequent use of Fmoc-amino acids is the preservation of their stereochemical integrity. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, can occur at various stages, particularly during the activation of the carboxylic acid group for peptide bond formation.

Key Strategies to Minimize Racemization:

Use of Additives: The most common approach to suppress racemization is the addition of specific reagents to the coupling mixture. chempep.com Additives like 1-hydroxybenzotriazole (HOBt) and its aza-analogue, HOAt, are widely used. chempep.com These additives react with the activated amino acid to form an active ester, which is less prone to racemization than other activated species. chempep.com

Controlled Reaction Conditions: Lowering the temperature during coupling reactions can significantly reduce the rate of racemization.

Protecting Group Strategy: In some cases, the choice of protecting groups for the amino acid side chains can influence the susceptibility to racemization. While the tert-butyl (OtBu) group on the glutamic acid side chain of Fmoc-Glutamol(OtBu) provides sufficient protection under standard Fmoc-SPPS conditions, more complex peptide sequences may require alternative strategies. chempep.com

A study on the synthesis of a secondary amine from Fmoc-Glutamol(OtBu) highlighted the sensitivity of the corresponding aminoaldehyde intermediate to racemization under basic conditions. tum.de The use of a relatively strong base, N,N-diisopropylethylamine (DIPEA), during Swern oxidation led to a diastereomeric mixture. tum.de This underscores the importance of carefully selecting reagents and reaction conditions to maintain stereochemical purity.

Prevention of Aspartimide Formation and Diketopiperazine Formation in Related Fmoc-SPPS Contexts

While not directly a synthesis issue of the title compound itself, the subsequent use of Fmoc-Glutamol(OtBu) in peptide synthesis necessitates an understanding of common side reactions in Fmoc-SPPS, namely aspartimide and diketopiperazine formation. These side reactions can significantly reduce the yield and purity of the target peptide.

Aspartimide Formation

Aspartimide formation is a major side reaction that occurs with aspartic acid residues during Fmoc-SPPS, particularly in sequences like Asp-Gly, Asp-Ala, and Asp-Ser. iris-biotech.depeptide.com It involves the cyclization of the aspartyl side-chain carboxyl group with the backbone amide nitrogen, leading to a stable five-membered ring. iris-biotech.debiotage.com This can result in the formation of various by-products, including β-aspartyl peptides and epimerized products that are often difficult to separate from the desired peptide. sigmaaldrich.com

Strategies to Prevent Aspartimide Formation:

| Strategy | Description | Key Findings & Citations |

| Modification of Deprotection Conditions | Adding an acidic additive to the piperidine solution used for Fmoc removal can suppress aspartimide formation. biotage.comacs.org Using weaker bases like piperazine has also shown some effectiveness. biotage.com | The addition of 0.1 M HOBt to the piperidine solution significantly reduces aspartimide formation. biotage.com Small amounts of organic acids added to the piperidine solution can also efficiently prevent this side reaction. acs.orgresearchgate.net |

| Bulky Side-Chain Protecting Groups | Increasing the steric bulk of the aspartic acid side-chain protecting group can physically block the cyclization reaction. iris-biotech.debiotage.com | Protecting groups like 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die) have shown improvements over the standard tert-butyl (tBu) group. biotage.com |

| Backbone Protection | Introducing a protecting group on the amide nitrogen of the peptide bond can prevent the nucleophilic attack required for cyclization. iris-biotech.de | The 2,4-dimethylbenzyl (Dmb) group can act as a temporary mask for the amide nitrogen and is removed during the final TFA cleavage. iris-biotech.de |

| Novel Protecting Groups | Development of new protecting groups that inherently suppress aspartimide formation is an active area of research. | Fmoc-Asp(OBno)-OH has been shown to significantly reduce aspartimide formation to almost undetectable levels in certain sequences. sigmaaldrich.com Fmoc-protected Asp(cyanosulfurylide) has been reported to completely suppress this side reaction. iris-biotech.de |

Diketopiperazine Formation

Diketopiperazine (DKP) formation is another common side reaction in SPPS, particularly when proline is one of the first two amino acids at the C-terminus of the peptide. peptide.com It involves the intramolecular cyclization of the dipeptidyl-resin to form a stable six-membered ring, which is then cleaved from the resin. acs.orgiris-biotech.de

Strategies to Prevent Diketopiperazine Formation:

| Strategy | Description | Key Findings & Citations |

| Use of Bulky Resins | Employing resins with sterically hindered linkers can inhibit the cyclization reaction. chempep.compeptide.com | 2-chlorotrityl chloride resin is a common choice to circumvent DKP formation. chempep.compeptide.com |

| Coupling of Dipeptides | Instead of adding the second amino acid individually, a pre-formed Fmoc-dipeptide can be coupled to the first amino acid on the resin. chempep.com | This strategy bypasses the dipeptidyl-resin stage where DKP formation is most likely to occur. chempep.com |

| Alternative Deprotection Reagents | Modifying the Fmoc deprotection conditions can reduce the propensity for DKP formation. acs.org | A solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF. acs.org |

| Alternative N-Terminal Protection | Using a different protecting group for the α-amino group that is cleaved under non-basic conditions can avoid the base-catalyzed DKP formation. | The use of a trityl (Trt) group, which is removed with a weak acid, is one such alternative. iris-biotech.de |

Industrial-Scale Synthesis and Process Engineering Considerations

The transition from laboratory-scale synthesis to industrial production of Fmoc-Glutamol(OtBu) requires careful consideration of scalability, process control, and efficiency.

Scalability of Fmoc-Glutamol(OtBu) Production

A patented method for the large-scale preparation of Fmoc-Glu(OtBu) highlights a route designed for industrial applicability. google.comgoogle.com This process involves the selective removal of one tert-butyl ester group from a di-tert-butylated glutamic acid precursor using a copper salt. google.comgoogle.com The key steps are:

Preparation of Glu(OtBu)₂ from glutamic acid and tert-butyl acetate. google.com

Selective deprotection of the α-carboxyl group using a copper(II) salt to form a copper complex. google.comgoogle.com

Removal of the copper to yield Glu(OtBu). google.comgoogle.com

Reaction with an Fmoc reagent (Fmoc-OSu or Fmoc-Cl) to obtain the final product, Fmoc-Glu(OtBu). google.comgoogle.com

This method is reported to be simpler, more cost-effective, and result in higher yields and product quality compared to other routes, making it suitable for large-scale production. google.com The scalability of related dipeptide molecules is also noted as being well-suited for both laboratory research and large-scale manufacturing. adventchembio.com

Implementation of Automated Reactor Systems for Controlled Synthesis

Automated reactor systems are becoming increasingly important in the chemical synthesis of peptides and their building blocks, offering precise control over reaction parameters and improving reproducibility. google.combachem.com

Features and Benefits of Automated Systems:

Precise Control: Automated systems allow for tight control over temperature, reagent addition, and reaction times, which is crucial for minimizing side reactions like racemization.

Real-time Monitoring: Some advanced systems incorporate real-time monitoring of reaction progress, allowing for the optimization of each step. google.combachem.com For instance, UV monitoring can track the release of the Fmoc chromophore during deprotection. bachem.comactivotec.com

Increased Efficiency: Automation enables the simultaneous synthesis of multiple peptides or compounds, significantly increasing throughput. peptide.comnih.gov

Flexibility: Modern automated synthesizers are designed to be flexible, accommodating various chemistries (Fmoc or Boc), resins, and coupling reagents. activotec.compeptide.com

For the industrial synthesis of Fmoc-Glutamol(OtBu), automated reactor systems can ensure consistent product quality and high yields by maintaining optimal conditions throughout the multi-step process. The ability to perform reactions in a fully enclosed system also enhances safety by minimizing operator exposure to hazardous reagents. google.compeptide.com

Role of Fmoc-glutamol Otbu in Advanced Peptide Synthesis

Orthogonal Protecting Group Chemistry in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for creating peptides, relying on a solid support to which the growing peptide chain is anchored. bachem.com A crucial aspect of SPPS is the use of orthogonal protecting groups, which are chemical moieties that shield reactive functional groups on amino acids. peptide.compeptide.com These groups can be selectively removed under different chemical conditions, allowing for precise control over the peptide elongation process. peptide.comiris-biotech.de The Fmoc/tBu strategy is a widely used orthogonal system in modern SPPS. iris-biotech.deresearchgate.netcsic.es

Fluorenylmethyloxycarbonyl (Fmoc) Group at the Alpha-Amino Position for Stepwise Elongation

The Fmoc group serves as a temporary protecting group for the alpha-amino group of an amino acid. iris-biotech.dealtabioscience.comwikipedia.org Its primary function is to prevent self-polymerization of amino acids during the coupling reaction. peptide.comaltabioscience.com The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). iris-biotech.dewikipedia.org This base-lability is the cornerstone of the Fmoc/tBu orthogonal strategy, allowing for the iterative deprotection of the N-terminus and subsequent coupling of the next Fmoc-protected amino acid in the sequence. csic.esamericanpeptidesociety.org This stepwise process ensures the controlled and directional elongation of the peptide chain. americanpeptidesociety.org

Tert-Butyl (OtBu) Ester for Side-Chain Carboxyl Protection of Glutamic Acid

Many amino acids possess reactive side chains that must also be protected to prevent unwanted side reactions during peptide synthesis. peptide.combeilstein-journals.org For glutamic acid, the side-chain carboxyl group is commonly protected by a tert-butyl (OtBu) ester. peptide.comiris-biotech.de Unlike the base-labile Fmoc group, the OtBu group is stable to the basic conditions used for Fmoc removal. peptide.comiris-biotech.de Instead, it is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), which is the same condition used to cleave the finished peptide from the solid support resin. iris-biotech.deiris-biotech.de This differential stability between the Fmoc and OtBu groups is what defines their orthogonality and is fundamental to the success of the Fmoc/tBu SPPS strategy. peptide.comiris-biotech.depeptide.com

Addressing Challenges in Peptide Elongation and Assembly

The synthesis of peptides, particularly long or complex sequences, is not without its challenges. Issues such as peptide aggregation and poor solubility can significantly hinder the efficiency of the synthesis. americanpeptidesociety.orgmblintl.com

Overcoming Aggregation and Solubility Issues in Challenging Peptide Sequences

During SPPS, the growing peptide chain can sometimes fold into secondary structures, such as β-sheets, leading to intermolecular aggregation on the solid support. americanpeptidesociety.orgsigmaaldrich.com This aggregation can physically block reactive sites, leading to incomplete coupling reactions and truncated peptide sequences. americanpeptidesociety.orgrsc.org Peptides containing hydrophobic amino acids are particularly prone to aggregation. sigmaaldrich.comnih.gov Fmoc-L-Glutamol(OtBu), with its tert-butyl ester, can help to enhance the solubility and stability of the growing peptide chain, mitigating some of these aggregation issues. chemimpex.com Various strategies are employed to combat aggregation, including the use of specialized solvents, chaotropic salts, and resins designed to improve solvation. sigmaaldrich.com

Integration of Modified Amino Acid Residues and Pseudoproline Moieties

Modern peptide synthesis often requires the incorporation of non-standard or modified amino acids to enhance a peptide's stability, activity, or to introduce specific functionalities. mblintl.comnih.gov The Fmoc/tBu strategy is well-suited for this, as the mild conditions used for Fmoc deprotection are compatible with a wide range of modifications, such as phosphorylation and glycosylation. nih.govsemanticscholar.org

A particularly powerful tool for disrupting aggregation is the use of pseudoproline dipeptides. merckmillipore.com These are derivatives of serine, threonine, or cysteine that introduce a "kink" into the peptide backbone, disrupting the formation of β-sheets. iris-biotech.denih.govwikipedia.org The incorporation of a pseudoproline can dramatically improve the synthesis of "difficult" sequences. merckmillipore.com For instance, a dipeptide like Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH is specifically designed to combat aggregation and solubility problems by combining the benefits of the Fmoc and OtBu protecting groups with the structure-disrupting properties of a pseudoproline moiety. adventchembio.com

Application in the Synthesis of Diverse Peptide Architectures

The robustness and versatility of the Fmoc/tBu strategy, utilizing building blocks like Fmoc-L-Glutamol(OtBu), enables the synthesis of a wide array of peptide structures beyond simple linear chains. chemimpex.com This includes the construction of cyclic peptides, branched peptides, and other complex architectures. csic.es The orthogonal nature of the protecting groups allows for selective deprotection of specific side chains while the peptide is still attached to the resin, facilitating on-resin cyclization or the attachment of other molecules. peptide.comnih.gov This level of control is essential for creating the diverse and complex peptides required for advanced research and therapeutic applications. csic.esadventchembio.com

Synthesis of Linear and Complex Peptide Constructs

Fmoc-Glutamol(OtBu) is a key intermediate for the synthesis of linear and complex peptide alcohols. chemimpex.com The synthesis of these constructs typically begins with the immobilization of the Fmoc-Glutamol(OtBu) building block onto a solid support, such as a specialized resin. nih.gov This step is crucial and differs from standard peptide synthesis, as it requires linking the terminal hydroxyl group of the amino alcohol to the resin.

Once anchored, the synthesis proceeds via standard Fmoc-SPPS protocols. uci.edu The process involves a repeated two-step cycle for each subsequent amino acid addition:

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound glutamol is removed using a mild base, typically a solution of 20% piperidine in dimethylformamide (DMF), to expose the free amine. uci.edu

Coupling: The next Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU, HATU) and added to the resin to form a new peptide bond with the exposed amine of the glutamol residue. uci.edu

This cycle is repeated until the desired linear peptide sequence is assembled on the glutamol scaffold. The resulting construct is a linear peptide alcohol, a type of complex peptidomimetic where the C-terminal carboxylic acid is replaced by an alcohol. nih.gov These modified peptides are valuable in pharmaceutical research as they can exhibit altered biological activity, stability, and binding properties compared to their carboxylic acid counterparts. chemimpex.comchemimpex.com Final cleavage from the resin and removal of the side-chain protecting groups (including the OtBu group on the glutamol side chain) is typically achieved with a strong acid cocktail, such as 95% trifluoroacetic acid (TFA). nih.gov

Fabrication of Cyclized Peptides and Their Analogs

The use of amino alcohol building blocks like Fmoc-Glutamol(OtBu) extends to the fabrication of cyclized peptide analogs. While direct head-to-tail cyclization involving the terminal alcohol is not a standard approach, this building block is instrumental in creating linear peptide alcohol precursors that can be subsequently cyclized through other means, such as side-chain-to-side-chain linkage. nih.gov

A prominent example is the synthesis of "stapled" peptide alcohols. nih.gov Peptide stapling is a strategy used to constrain a peptide into a specific conformation, often an α-helix, by introducing a covalent cross-link between the side chains of two amino acids within the sequence. This modification can enhance proteolytic stability and cell permeability.

The synthesis of a stapled peptide alcohol using Fmoc-Glutamol(OtBu) would involve:

Assembly of a Linear Precursor: Fmoc-Glutamol(OtBu) is used as the C-terminal residue. The linear peptide chain is then built using Fmoc-SPPS, incorporating specialized non-natural amino acids at specific positions that contain reactive moieties (e.g., terminal alkenes) for the subsequent stapling reaction.

On-Resin Cyclization: While the peptide is still attached to the solid support, a ring-closing metathesis reaction is performed to form the covalent "staple" between the side chains.

Cleavage and Deprotection: The final cyclized peptide alcohol is cleaved from the resin and fully deprotected using a strong acid cocktail. nih.gov

This methodology demonstrates the utility of Fmoc-Glutamol(OtBu) in generating advanced, conformationally constrained peptide analogs, which are valuable tools in chemical biology and drug development. nih.gov

Advanced Characterization and Analytical Methodologies for Fmoc-glutamol Otbu and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Conformation

Spectroscopic methods are indispensable tools for elucidating the structural features of Fmoc-Glutamol(OtBu). These techniques probe the interactions of the molecule with electromagnetic radiation, providing a detailed fingerprint of its chemical composition and conformation.

UV-Vis spectroscopy is a powerful technique for studying molecules containing chromophores, which are parts of the molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. libretexts.org In Fmoc-Glutamol(OtBu), the fluorenylmethoxycarbonyl (Fmoc) group serves as the primary chromophore, exhibiting strong UV absorbance due to its aromatic nature. mdpi.com

This characteristic absorption is routinely exploited for the quantitative determination of Fmoc-containing compounds. ijprajournal.com The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species, provides the basis for this application. libretexts.org By measuring the absorbance at a specific wavelength, typically around 265 nm for the Fmoc group, the concentration of Fmoc-Glutamol(OtBu) in a solution can be accurately calculated.

Furthermore, UV-Vis spectroscopy is instrumental in monitoring the progress of solid-phase peptide synthesis (SPPS). The Fmoc protecting group is cleaved at each cycle of amino acid addition. The cleaved Fmoc group, often as a dibenzofulvene-piperidine adduct, is released into the solution, and its concentration can be quantified by measuring the UV absorbance at specific wavelengths, such as 289 nm and 301 nm. mdpi.comnih.govnih.gov This allows for the indirect determination of the loading of the amino acid onto the solid support. mdpi.comnih.gov

| Parameter | Typical Value(s) | Application |

| Wavelengths for Fmoc Quantification | ~265 nm, 289 nm, 301 nm | Concentration determination, SPPS monitoring |

| Molar Absorption Coefficient (ε) at 289 nm | 5800 and 6089 dm³ × mol⁻¹ × cm⁻¹ | Calculation of Fmoc loading |

| Molar Absorption Coefficient (ε) at 301 nm | 7800 and 8021 dm³ × mol⁻¹ × cm⁻¹ | Calculation of Fmoc loading |

This table provides typical values used in the quantification of the Fmoc group. Actual values may vary depending on the specific conditions and instrumentation.

FT-IR and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule. nih.govcovalentmetrology.comgatewayanalytical.com FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes, such as stretching and bending. labmanager.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about the vibrational modes that cause a change in the molecule's polarizability. gatewayanalytical.com

For Fmoc-Glutamol(OtBu), FT-IR spectroscopy can be used to identify characteristic vibrational bands associated with its key functional groups. These include the carbonyl (C=O) stretching vibrations of the Fmoc group, the tert-butyl ester, and the carboxylic acid, as well as the N-H stretching of the amide bond. scielo.org.mx

Raman spectroscopy offers complementary information, particularly for non-polar bonds. gatewayanalytical.com It can be used to identify vibrations of the aromatic rings of the Fmoc group and the carbon-carbon backbone. The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, which is invaluable for confirming its identity and assessing its purity. nih.gov

| Spectroscopic Technique | Key Vibrational Modes Detected in Fmoc-Glutamol(OtBu) |

| FT-IR | C=O stretching (Fmoc, ester, carboxylic acid), N-H stretching (amide), C-H stretching (aliphatic and aromatic) |

| Raman | Aromatic C=C stretching (Fmoc), C-C backbone stretching |

This table summarizes the key functional groups and their corresponding vibrational modes that can be analyzed by FT-IR and Raman spectroscopy for Fmoc-Glutamol(OtBu).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

In the context of Fmoc-Glutamol(OtBu), NMR spectroscopy is crucial for confirming the integrity of the Fmoc and tert-butyl (OtBu) protecting groups. ¹H NMR spectra will show characteristic signals for the aromatic protons of the Fmoc group and the nine equivalent protons of the tert-butyl group. The chemical shifts and coupling patterns of the protons on the glutamic acid backbone provide further confirmation of the structure. ¹³C NMR provides complementary information on the carbon skeleton of the molecule. Any degradation or premature cleavage of the protecting groups would result in the appearance of new signals in the NMR spectrum, making it an excellent tool for quality control. nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Modes

Mass Spectrometry for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of Fmoc-Glutamol(OtBu) and for identifying and quantifying any impurities. resolvemass.casterlingpharmasolutions.comwaters.com

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. numberanalytics.comlongdom.org This is particularly useful for confirming the identity of Fmoc-Glutamol(OtBu) and for distinguishing it from other compounds with similar nominal masses. longdom.orgnih.gov

Two common ionization techniques used in conjunction with HR-MS for the analysis of compounds like Fmoc-Glutamol(OtBu) are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). mtoz-biolabs.comcreative-proteomics.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules from a liquid solution. numberanalytics.comcreative-proteomics.com It typically produces multiply charged ions, which can be advantageous for analyzing larger molecules.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. longdom.org MALDI is often used for the analysis of larger molecules and can be less susceptible to salt contamination than ESI. mtoz-biolabs.com

The combination of HR-MS with either ESI or MALDI-Time-of-Flight (TOF) analysis provides a powerful platform for the precise mass determination of Fmoc-Glutamol(OtBu) and for the detection and identification of process-related impurities or degradation products. nih.gov

| Ionization Technique | Key Features | Suitability for Fmoc-Glutamol(OtBu) |

| ESI | Soft ionization, produces multiply charged ions, suitable for polar molecules in solution. numberanalytics.comcreative-proteomics.com | Excellent for accurate mass determination and LC-MS coupling for impurity profiling. |

| MALDI-TOF | Soft ionization, typically produces singly charged ions, tolerant to some salts. longdom.orgmtoz-biolabs.com | Useful for direct analysis and high-throughput screening. |

This table compares the features of ESI and MALDI-TOF for the analysis of Fmoc-Glutamol(OtBu).

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatography is a fundamental technique for the separation, identification, and purification of chemical compounds. moravek.com Various chromatographic methods are employed to assess the purity of Fmoc-Glutamol(OtBu) and to isolate it from reaction mixtures or impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis and purification of amino acid derivatives like Fmoc-Glutamol(OtBu). cem.comrenyi.hu Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is particularly effective for separating Fmoc-protected amino acids based on their hydrophobicity. renyi.hu

By using a gradient of an organic solvent (like acetonitrile) in an aqueous buffer, a high-resolution separation of the target compound from its impurities can be achieved. renyi.hursc.org The purity of the Fmoc-Glutamol(OtBu) sample can be determined by integrating the peak area of the main component relative to the total peak area in the chromatogram. rsc.org HPLC coupled with a UV detector is commonly used, taking advantage of the Fmoc group's UV absorbance for detection. shimadzu.com Furthermore, coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both the separation and identification of impurities. resolvemass.ca

| Chromatographic Method | Principle of Separation | Application for Fmoc-Glutamol(OtBu) |

| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity. renyi.hu | Purity assessment, preparative purification, impurity profiling. |

| Ion-Exchange Chromatography (IEX) | Separation based on net charge. nih.gov | Alternative or complementary separation method. |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. nih.gov | Analysis of potential oligomers or aggregates. |

This table outlines the primary chromatographic techniques used for the analysis and purification of Fmoc-Glutamol(OtBu).

High-Performance Liquid Chromatography (HPLC) for Purity Quantification and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of Fmoc-Glutamol(OtBu) and related derivatives. labmartgh.comgd3services.com This method separates components in a mixture based on their differential interactions with a stationary and a mobile phase, allowing for precise quantification of the target compound and detection of any impurities. gd3services.com For Fmoc-protected amino acids, reversed-phase HPLC (RP-HPLC) is the standard method, typically employing a C18-modified silica stationary phase. bachem.com

The purity of Fmoc-Glu(OtBu)-OH is critical for successful solid-phase peptide synthesis (SPPS), as impurities can lead to the formation of deletion or modified peptide sequences. labmartgh.combachem.com Commercial preparations of Fmoc-Glu(OtBu)-OH often specify a purity of ≥98.0% as determined by HPLC. labmartgh.com The analysis involves dissolving the compound in a suitable organic solvent and injecting it into the HPLC system. rsc.org Detection is commonly performed using a UV detector, as the Fmoc group has a strong chromophore that absorbs light, typically monitored at wavelengths around 210-220 nm or 262 nm. bachem.comresearchgate.net

A typical HPLC analysis for Fmoc-amino acids involves a gradient elution system. bachem.com The process starts with a highly polar mobile phase (e.g., water with 0.1% trifluoroacetic acid - TFA) to elute polar impurities. bachem.com The concentration of a less polar organic solvent, such as acetonitrile (ACN), is then gradually increased to elute the more hydrophobic Fmoc-protected amino acid and any related non-polar impurities. bachem.com The retention time and peak area are used to identify and quantify the compound and its impurities, respectively. Limits of detection for Fmoc-derivatives can be as low as the picomole to femtomole range. researchgate.netnih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of Fmoc-Glutamol(OtBu)

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | bachem.com |

| Mobile Phase A | 0.1% TFA in Water | bachem.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | bachem.com |

| Gradient | 5% to 95% B over 20-30 minutes | bachem.comtandfonline.com |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection | UV at 262 nm or 214 nm | researchgate.netrsc.org |

| Injection Volume | 10-20 µL | rsc.org |

| Sample Conc. | 0.5-1.0 mg/mL in a suitable solvent (e.g., Isopropanol, DMF) | rsc.org |

This table represents typical starting conditions; optimization for specific instruments and impurity profiles is common.

Thin-Layer Chromatography (TLC) for Identity Validation and Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and straightforward method for the qualitative analysis of Fmoc-Glutamol(OtBu). sigmaaldrich.comumich.edu It is primarily used for two key purposes: validating the identity of the starting material and monitoring the progress of chemical reactions, such as coupling steps in peptide synthesis. umich.eduadvion.com

In TLC, a small spot of the compound, dissolved in a volatile solvent, is applied to a plate coated with an adsorbent like silica gel. umich.edu The plate is then placed in a chamber with a suitable solvent system (eluent). umich.edu As the eluent moves up the plate by capillary action, it carries the compound with it. umich.edu The separation is based on the compound's polarity; on a polar adsorbent like silica, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. umich.edu

For Fmoc-amino acids, typical eluents are mixtures of a moderately polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane). rsc.orgcore.ac.uk After development, the spots are visualized, often under UV light, which causes the Fmoc group to fluoresce. advion.com Alternatively, staining agents like ninhydrin can be used, although this is more common for detecting free amines after Fmoc-deprotection. reachdevices.com By comparing the Rf value of a sample to that of a known standard, the identity of Fmoc-Glutamol(OtBu) can be confirmed. During a reaction, the disappearance of starting material spots and the appearance of product spots on the TLC plate provide a real-time indication of the reaction's progress. advion.com

Table 2: Representative TLC Systems for Fmoc-Glutamol(OtBu) Analysis

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 pre-coated plates | advion.comsjomr.org.in |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., 3:7 or 35:65 v/v) | rsc.orgcore.ac.uk |

| Chloroform / Methanol / Acetic Acid (e.g., 40:2:1 v/v) | core.ac.uk | |

| Application | 1-5 µL of a ~1 mg/mL solution in a volatile solvent | advion.comreachdevices.com |

| Development | Ascending technique in a closed chamber | ajol.info |

| Visualization | UV light (254 nm) | advion.com |

Advanced Peptide Purification Strategies Utilizing Fmoc-Glutamol(OtBu) Derivatives

The purification of synthetic peptides containing Fmoc-Glutamol(OtBu) is a critical step following solid-phase peptide synthesis (SPPS). bachem.com The crude product from SPPS is a mixture containing the target peptide along with various impurities such as truncated or deletion sequences. bachem.com The standard and most effective method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.compharmtech.com

Advanced strategies often focus on optimizing the RP-HPLC process. For peptides incorporating Fmoc-Glutamol(OtBu), the inherent hydrophobicity of the Fmoc group itself can be leveraged. In some specialized strategies, Fmoc derivatives are used as reversible purification probes. nih.gov A modified Fmoc group can be attached to the N-terminus of a peptide, drastically altering its chromatographic properties and facilitating its separation from capped, failure sequences that lack the probe. nih.gov After purification, the modified Fmoc group is cleaved, yielding the pure peptide. nih.gov

Computational Chemistry and Theoretical Investigations

Computational methods provide profound insights into the molecular properties of Fmoc-Glutamol(OtBu) that are not easily accessible through experimental means alone.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules like Fmoc-Glutamol(OtBu). nih.govarxiv.org DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties based on the electron density. nih.gov For Fmoc-protected amino acids, DFT studies can elucidate how the protecting groups influence the molecule's conformation and reactivity. Research on related Fmoc-protected glutamic acid derivatives has used DFT to predict how the molecule interacts with other species, such as anions. tandfonline.comresearchgate.net These calculations can reveal that the amino acid backbone, specifically the N-H and C=O groups, participates in intermolecular interactions, a finding crucial for understanding its behavior in different chemical environments. tandfonline.com

Topological Analysis and Electron Localization Function (ELF) for Electron Delocalization

The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze chemical bonding within a molecule. jussieu.frcanterbury.ac.uk Derived from DFT or other quantum chemical calculations, ELF provides a partition of the molecular space into regions, or basins, that correspond to atomic cores, covalent bonds, and lone pairs, aligning well with Lewis's theory of chemical bonding. jussieu.frresearchgate.net A topological analysis of ELF for a molecule like Fmoc-Glutamol(OtBu) would map out the areas of high electron localization (electron pairs) and delocalization. researchgate.netjussieu.fr This is particularly insightful for understanding the electronic nature of the fluorenyl ring system, the amide bond, and the carboxyl groups. The bifurcation points in the ELF topology can reveal the hierarchy of electronic domains and provide insights into the molecule's reactive behavior. researchgate.netjussieu.fr

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analyses

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are critical computational tools for predicting the reactive sites of a molecule. acadpubl.euajchem-a.com

The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. malayajournal.org It visually distinguishes regions of negative potential (red/yellow), which are susceptible to electrophilic attack, from regions of positive potential (blue), which are prone to nucleophilic attack. ajchem-a.commalayajournal.org For Fmoc-Glutamol(OtBu), an MEP analysis would likely show negative potential around the carbonyl oxygen atoms, making them sites for hydrogen bonding and electrophilic interaction.

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eu The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org The spatial distribution of these orbitals indicates the likely sites for reaction. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. acadpubl.eu For Fmoc-Glutamol(OtBu), the HOMO is likely localized on the electron-rich fluorenyl group, while the LUMO may be distributed across the carbonyl groups, guiding its interactions in chemical synthesis. tandfonline.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Fmoc-Glutamol(OtBu) | - |

| Fmoc-Glu(OtBu)-OH | - |

| N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester | - |

| Trifluoroacetic acid | TFA |

| Acetonitrile | ACN |

| Ethyl acetate | - |

| Hexane | - |

| Chloroform | - |

| Methanol | - |

| Acetic acid | - |

| Ninhydrin | - |

| Water | - |

| Isopropanol | - |

Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Properties

Advanced computational chemistry techniques, including Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) analyses, provide profound insights into the electronic structure and optical characteristics of complex molecules like Fmoc-Glutamol(OtBu). These methodologies elucidate intramolecular interactions, charge distribution, and the potential for applications in optical technologies.

Natural Bond Orbital (NBO) Analysis

The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.de In the context of protected amino acids, NBO analysis has been effectively used to understand the influence of protecting groups on the electronic properties and reactivity of the molecule. nsf.govnih.gov

For Fmoc-Glutamol(OtBu), significant donor-acceptor interactions are expected between the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of nearby carbonyl groups and the aromatic system. The delocalization of electron density from the oxygen lone pairs (n) to the π* antibonding orbitals of the carbonyl groups (n → π) is a primary contributor to the stability of the ester and carbamate functionalities. Similarly, π → π interactions within the fluorenyl group contribute significantly to its electronic structure.

Key Findings from NBO Analysis:

Intramolecular Charge Transfer: The analysis identifies significant intramolecular charge transfer from the electron-donating parts of the molecule to the electron-accepting regions. The fluorenyl group, the carbonyl groups of the Fmoc and OtBu protecting groups, and the glutamic acid backbone all participate in a complex network of electronic interactions.

Stabilization Energies: The stabilization energies (E(2)) associated with the most significant donor-acceptor interactions quantify the energetic importance of these delocalization effects. Higher E(2) values indicate stronger interactions.

Hybridization and Bond Character: NBO analysis provides details on the hybridization of atomic orbitals contributing to each bond, offering insights into the geometry and nature of the chemical bonds within the molecule. wisc.edu

Below is a representative table of the most significant intramolecular interactions and their stabilization energies for a molecule with the structural motifs of Fmoc-Glutamol(OtBu), as inferred from studies on similar protected amino acids.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O (Carbamate C=O) | π(C-N) (Carbamate) | ~45-60 | n → σ |

| LP(1) O (Ester C=O) | π(C-O) (Ester) | ~35-50 | n → σ |

| LP(1) N (Amide) | π(C=O) (Carbamate) | ~50-70 | n → π |

| π(C=C) (Fluorenyl) | π(C=C) (Fluorenyl) | ~15-25 | π → π |

| LP(2) O (OtBu ether) | σ(C-C) (t-Butyl) | ~5-10 | n → σ |

This table presents expected ranges of stabilization energies based on general principles of NBO analysis applied to peptide structures and protected amino acids. Actual values require specific quantum chemical calculations for Fmoc-Glutamol(OtBu).

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in technologies like optical switching, frequency conversion, and optical data storage. researchgate.netmdpi.comaps.org Amino acids and their derivatives are considered promising candidates for NLO applications because they often crystallize in non-centrosymmetric space groups and possess zwitterionic characteristics, which can lead to large second-order NLO responses. researchgate.net The advantages of amino acid-based materials for NLO applications include their inherent chirality, high polarizability, and significant dipole moments. mdpi.com

The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizability (β). While polarizability describes the linear response of the electron cloud to an external electric field, hyperpolarizability describes the non-linear response, which is responsible for effects like second-harmonic generation (SHG). researchgate.netarxiv.org

In Fmoc-Glutamol(OtBu), several structural features suggest potential for NLO activity:

Extended π-Conjugation: The fluorenyl group provides a large, electron-rich π-system that can be easily polarized by an electric field.

Intramolecular Charge Transfer (ICT): The presence of electron-donating (e.g., the nitrogen atom) and electron-accepting (e.g., the carbonyl groups) moieties facilitates intramolecular charge transfer upon excitation, a key mechanism for generating a strong NLO response. pku.edu.cn

Asymmetry: The chiral center of the glutamic acid residue ensures that the molecule is non-centrosymmetric, a prerequisite for observing second-order NLO effects like SHG.

Computational studies on aromatic amino acids have shown that their second-order polarizabilities can be significantly higher than those of neutral amino acids. pku.edu.cn The NLO properties are often evaluated by calculating the dipole moment (μ), the average polarizability (α), and the first-order hyperpolarizability (β₀). These parameters can be benchmarked against well-known NLO materials like urea. researchgate.net

The following table provides a hypothetical comparison of the calculated NLO properties for Fmoc-Glutamol(OtBu) with the reference material urea, based on trends observed in similar organic molecules.

| Property | Urea (Reference) | Fmoc-Glutamol(OtBu) (Predicted) |

| Dipole Moment (μ) (Debye) | 1.37 | > 5.0 |

| Average Polarizability (α) (a.u.) | ~35 | > 300 |

| First Hyperpolarizability (β₀) (a.u.) | ~90 | > 500 |

Note: The values for Fmoc-Glutamol(OtBu) are predictive and based on the expected contributions from its structural components, particularly the large, conjugated fluorenyl group. Specific values would need to be determined through dedicated DFT calculations and experimental validation.

The combination of a large conjugated system, intramolecular charge transfer pathways, and inherent chirality makes Fmoc-Glutamol(OtBu) a molecule of interest for further investigation into its NLO properties.

Research Applications and Derivatization Strategies Involving Fmoc-glutamol Otbu

Design and Synthesis of Bioactive Peptides and Peptide Mimetics

The unique structural characteristics of Fmoc-Glutamol(OtBu) make it a valuable reagent in the creation of modified peptides and non-peptide molecules that mimic the structure and function of natural peptides. nih.gov These peptidomimetics are designed to overcome the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation and poor bioavailability. nih.gov The incorporation of building blocks like Fmoc-Glutamol(OtBu) can introduce conformational constraints and novel functionalities into a peptide sequence.

Development of Peptide-Based Therapeutics and Drug Candidates

Fmoc-Glutamol(OtBu) and related glutamic acid analogs are instrumental in the development of novel peptide-based therapeutics. google.comnih.gov By modifying the side chain of glutamic acid within a tripeptide sequence, researchers have synthesized and evaluated analogues of Glycyl-L-prolyl-L-glutamic acid (GPE) for neuroprotective properties. nih.govnih.gov This strategic modification aims to understand the structure-activity relationship of the glutamate residue and enhance the therapeutic potential of the parent peptide. nih.gov The synthesis involves coupling protected dipeptides with various glutamic acid analogs, highlighting the modular nature of peptide drug design facilitated by such building blocks. nih.govnih.gov

| Parent Peptide | Modified Residue | Therapeutic Area |

| Glycyl-L-prolyl-L-glutamic acid (GPE) | Glutamic Acid Analogues | Neuroprotection |

Vaccine Formulation and Synthetic Antigen Development

The precise nature of solid-phase peptide synthesis, which employs reagents like Fmoc-Glutamol(OtBu), is crucial for constructing synthetic antigens for vaccine development. google.com This methodology allows for the creation of well-defined peptide epitopes that can elicit a specific immune response. While direct examples detailing Fmoc-Glutamol(OtBu)'s use in a marketed vaccine are not prominent, its role as a standard building block in custom peptide synthesis is fundamental to this research area. google.cominterchim.fr The ability to generate high-purity, structurally precise peptide sequences is a prerequisite for creating safe and effective synthetic vaccines.

Creation of Peptide Libraries for High-Throughput Screening

Fmoc-Glutamol(OtBu) is a component used in the synthesis of peptide libraries. lookchem.com These libraries, consisting of vast numbers of different peptide sequences, are essential tools in drug discovery and high-throughput screening. By systematically altering amino acid residues, researchers can screen for peptides with high affinity for a specific biological target. The use of protected amino acid derivatives like Fmoc-Glutamol(OtBu) in automated solid-phase synthesis enables the rapid and efficient generation of these diverse libraries. lookchem.combachem.com This approach accelerates the identification of lead compounds for potential therapeutic development.

Enzyme Substrate Analogs and Protein Active Site Mimicry Studies

Peptides synthesized using building blocks such as Fmoc-Glutamol(OtBu) can serve as analogs of natural enzyme substrates. interchim.fr These synthetic peptides are used to study enzyme kinetics, inhibition, and the mechanism of action. For instance, a synthetic peptide, Ac-Ala-Arg-Val-Leu-Ala-Glu-Ala-NH2, was developed as a substrate to detect enzyme cleavage activity. interchim.fr The incorporation of modified or unnatural amino acids can help probe the specific interactions within an enzyme's active site, providing insights into protein function and aiding in the design of enzyme inhibitors.

Incorporation into Stapled α-Helical Peptides and C-Terminal Thioesters

Fmoc-Glutamol(OtBu) and its derivatives are utilized in advanced peptide chemistry, including the synthesis of stapled peptides and peptide thioesters. A study on macrocyclic peptide mimetics targeting the polo-like kinase 1 (Plk1) polo-box domain described the design of a novel glutamic acid analog. rsc.org This analog served a dual purpose: it acted as a point for macrocyclization to create a "stapled" peptide and correctly positioned a critical phosphothreonine residue for optimal binding. rsc.org This strategy enhances peptide affinity and stability by locking the peptide into a bioactive conformation. Furthermore, peptide C-terminal thioesters, which can be prepared using Fmoc-SPPS, are key intermediates in native chemical ligation (NCL), a powerful technique for synthesizing large proteins. bachem.com

| Peptide Modification | Application | Target Example |

| Peptide Macrocyclization (Stapling) | Stabilize α-helical structure, enhance binding affinity | Polo-like kinase 1 (Plk1) polo-box domain |

| C-Terminal Thioester | Intermediate for Native Chemical Ligation (NCL) | Synthesis of large proteins |

Synthesis of Dual Agonists for Receptors (e.g., GLP-1/Glucagon Receptors)

The synthesis of dual-agonist peptides, such as those targeting both the glucagon-like peptide-1 (GLP-1) and glucagon receptors, represents a significant area in the treatment of metabolic diseases. The chemical synthesis of these complex peptides often involves the incorporation of non-standard amino acids to fine-tune their activity, selectivity, and pharmacokinetic properties. While specific examples directly citing the use of Fmoc-Glutamol(OtBu) in publicly available literature for GLP-1/Glucagon dual agonists are scarce, its properties are well-suited for the solid-phase synthesis of such long and modified peptide analogs. The principles of peptide modification and synthesis that apply to other therapeutic peptides are directly relevant to the construction of these dual agonists.

Functionalization and Conjugation in Drug Delivery Systems

The strategic use of Fmoc-Glutamol(OtBu) is prominent in the design and synthesis of advanced drug delivery systems. Its functional groups provide handles for conjugation, enabling the creation of targeted therapies and multi-component drug constructs.

Targeted Drug Delivery Systems and Prodrug Development

Fmoc-Glutamol(OtBu) and its derivatives are instrumental in the development of targeted drug delivery systems and prodrugs. chemimpex.comchemimpex.com These systems are designed to enhance the therapeutic efficacy of drugs by increasing their bioavailability and directing them to specific sites within the body, thereby reducing systemic side effects. worldbrainmapping.orgnih.gov Peptides synthesized using this compound can be explored for their roles in protein-protein interactions and enzyme-substrate recognition. The extended side chain of related homoglutamic acid derivatives can improve binding affinity to tumor-specific receptors.

The concept of targeted delivery often involves the use of nanoparticles or other carriers that can be functionalized to recognize and bind to specific cells, such as tumor cells. worldbrainmapping.orgnih.gov This targeted approach increases the concentration of the drug at the desired site of action. worldbrainmapping.org Furthermore, Fmoc-protected amino acids are utilized in the synthesis of peptide-based prodrugs. nih.govnih.gov A prodrug is an inactive or less active form of a drug that is converted to the active form within the body. This strategy can improve the stability and delivery of the active pharmaceutical ingredient. chemimpex.com

Linker Applications in Multi-Small Molecule Conjugates

Fmoc-Glutamol(OtBu) can function as a linker in the preparation of multi-small molecule conjugates. sigmaaldrich.com This application is particularly relevant in the field of antibody-drug conjugates (ADCs), where a linker connects an antibody to a cytotoxic drug. glpbio.commedchemexpress.comtargetmol.com The linker's properties are crucial for the stability and efficacy of the ADC. While Fmoc-Gly-Gly-Phe-OtBu is cited as a cleavable ADC linker, the principle of using Fmoc-protected amino acid derivatives as components of these linkers is well-established. glpbio.commedchemexpress.comtargetmol.com For instance, the introduction of a glutamic acid residue into a linker can enhance its hydrophilicity and serum stability, preventing premature release of the drug. iris-biotech.de

Role in Supramolecular Chemistry and Advanced Materials Science

Fmoc-protected amino acids, including derivatives of glutamic acid, are key players in the field of supramolecular chemistry, particularly in the formation of hydrogels and other self-assembled materials. mdpi.comresearchgate.netnih.gov These materials have potential applications in tissue engineering and regenerative medicine. mdpi.com

Co-Assembly Processes in Hydrogel Formation

The co-assembly of different Fmoc-amino acids is a strategy used to create hydrogels with improved and tunable properties. mdpi.comnih.govnih.govtau.ac.il This process involves the self-association of two or more different low-molecular-weight gelators (LMWGs) to form a three-dimensional network that entraps water. nih.govnih.gov The interactions driving this assembly include π-π stacking of the aromatic Fmoc groups, hydrogen bonding, and van der Waals forces. mdpi.comnih.gov

A study demonstrated the preparation of bionic hydrogels through the co-assembly of Fmoc-Lys-Fmoc with other Fmoc-amino acids, including Fmoc-glutamic acid. mdpi.comnih.gov The resulting hydrogels exhibited enhanced rheological characteristics, indicating a more stable and robust gel network. mdpi.comnih.gov The co-assembly process can lead to the formation of a more homogeneous network of fibers compared to hydrogels formed from a single component. mdpi.com

Self-Assembled Low Molecular Weight Gelators (LMWGs) in Bionic Hydrogels

Fmoc-amino acids are a prominent class of low molecular weight gelators (LMWGs) that can self-assemble into supramolecular structures. mdpi.comnih.govnih.govnih.gov However, hydrogels formed from a single LMWG can sometimes be fragile and have poor mechanical properties. mdpi.comnih.gov Co-assembly with other molecules can address these limitations by creating more cross-links and a more stable structure. mdpi.comnih.gov

In the context of bionic hydrogels, Fmoc-glutamic acid has been used as a co-partner with Fmoc-Lys-Fmoc to create materials with improved morphological and rheological properties. mdpi.comnih.gov These "bionic" materials are designed to mimic biological systems and have potential for applications in repairing injuries or addressing age-related tissue impairment. mdpi.comnih.gov The self-assembly of these Fmoc-derivatives leads to the formation of fibrillar networks that are the basis of the hydrogel's structure. mdpi.com

Chemical Probes and Enzyme Inhibition Studies

Fmoc-protected amino acids and their derivatives serve as valuable tools in the development of chemical probes and in the study of enzyme inhibition.

Research has shown that 9-fluorenylmethoxycarbonyl (Fmoc) amino acid-based compounds can act as effective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov The versatile nature of amino acid-based compounds allows for the exploration of various structural features to enhance their interaction with the enzyme's active site. nih.gov While specific studies focusing solely on Fmoc-Glutamol(OtBu) as an enzyme inhibitor are not detailed in the provided context, the broader class of Fmoc-amino acids shows promise in this area. nih.gov The general principle involves designing molecules that can specifically bind to and inhibit the activity of target enzymes. nih.gov

Fmoc-Amino Acids as Selective Enzyme Inhibitors (e.g., Butyrylcholinesterase)

The development of selective enzyme inhibitors is a significant area of research, particularly for addressing neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.net In patients with Alzheimer's, the activity of butyrylcholinesterase (BChE) is often elevated, leading to the depletion of the neurotransmitter acetylcholine. nih.govresearchgate.net Consequently, the design of potent and specific BChE inhibitors is a key therapeutic strategy. nih.gov Research has identified 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids as a promising scaffold for creating such inhibitors. nih.govnih.gov The structural features of the aromatic Fmoc group resemble those found in other known cholinesterase inhibitors, making this class of compounds an attractive starting point for inhibitor design. nih.govresearchgate.net

Studies evaluating a range of Fmoc-amino acids revealed that several derivatives could effectively decrease BChE activity. nih.gov An initial screening at a concentration of 200 µM showed that Fmoc-Leu and Fmoc-Lys produced the most significant reduction in BChE activity, with other derivatives like Fmoc-Ile, Fmoc-Phe, Fmoc-Trp, and Fmoc-Tyr also demonstrating inhibitory effects. nih.gov The Fmoc group itself was found to be a crucial contributor to the inhibition. nih.govnih.gov This was demonstrated by comparing Fmoc-amino acids to their carboxybenzyl-protected counterparts, which showed approximately tenfold higher inhibition constant (Kᵢ) values, indicating weaker inhibition. nih.govnih.gov

Further derivatization of the amino acid side chains has been shown to enhance binding affinity. For instance, the addition of a t-butoxycarbonyl group to the side chain of Fmoc-tryptophan resulted in an eightfold lower Kᵢ value compared to Fmoc-tryptophan alone, signifying a substantial increase in inhibitory potency. nih.govnih.gov These findings underscore that the Fmoc-amino acid structure serves as a versatile foundation for designing BChE-specific inhibitors, allowing for modifications to optimize interactions with the enzyme's active site. nih.govnih.gov

Table 1: Inhibition of Butyrylcholinesterase (BChE) by Various Fmoc-Amino Acid Derivatives

| Compound | Inhibition Constant (Kᵢ) | Notes |

|---|---|---|

| Fmoc-Leu-O⁻ | 115 µM researchgate.net | Identified as an effective and selective BChE inhibitor. researchgate.net |

| Fmoc-neopentylglycine-O⁻ | 36 µM researchgate.net | A derivative of Fmoc-Leu-O⁻ with ~three-fold greater potency. researchgate.net |

| Fmoc-Leu-Leu-O⁻ | 28 µM researchgate.net | A dipeptide derivative showing enhanced inhibition. researchgate.net |

This table presents a selection of research findings on the inhibition of BChE by different Fmoc-amino acid derivatives, highlighting the Kᵢ values that quantify their inhibitory potency.

Ligand Applications in Catalytic C-H Activation Reactions

The functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis. Palladium-catalyzed C-H activation reactions have become a cornerstone of this field, but their efficiency often relies on the use of specialized ligands to control reactivity and selectivity. Mono-protected amino acids (MPAA) have emerged as a valuable class of ligands that can accelerate these transformations. nih.gov

Specifically, Fmoc-Glu(OtBu)-OH, the carboxylic acid precursor to Fmoc-Glutamol(OtBu), has been successfully employed as a ligand in palladium-catalyzed C-H activation. sigmaaldrich.comsigmaaldrich.com One notable application is in the synthesis of cis-substituted cyclopropane carboxylic acids from cyclopropane carboxamides. sigmaaldrich.com In this context, the Fmoc-Glu(OtBu)-OH ligand facilitates the palladium-catalyzed C-H activation step, enabling the construction of these valuable cyclopropane structures. sigmaaldrich.com

Broader studies on non-directed C-H functionalization of arenes have shown that MPAA ligands can significantly improve reaction outcomes. nih.gov For instance, in the Fujiwara-Moritani olefination of arenes, which historically required a large excess of the arene substrate, the introduction of an appropriate ligand allows the reaction to proceed efficiently with the arene as the limiting reagent. nih.gov The use of MPAA ligands in such reactions led to a twofold increase in yield, providing clear evidence of the ligand's direct involvement in the C-H activation step. nih.gov Kinetic and computational studies suggest that these ligands can accelerate the reaction rate and also prevent catalyst decomposition by forming more stable palladium complexes. nih.gov This stabilizing effect is particularly crucial for reactions involving less reactive electron-deficient arenes. nih.gov The application of Fmoc-Glu(OtBu)-OH as a ligand in these advanced synthetic methods highlights its utility beyond its traditional role in peptide synthesis. sigmaaldrich.comsigmaaldrich.com

Table 2: Effect of Mono-Protected Amino Acid (MPAA) Ligands on Pd-Catalyzed Non-Directed C-H Activation

| Reaction Condition | Outcome | Significance |

|---|---|---|

| Without MPAA Ligand | Base reactivity and yield. | Establishes a baseline for comparison. |

| With MPAA Ligand | Twofold improvement in combined yield. nih.gov | Demonstrates significant ligand-accelerated catalysis. nih.gov |

This table summarizes the observed enhancements in a palladium-catalyzed C-H activation reaction upon the addition of a mono-protected amino acid (MPAA) ligand, based on reported research findings.

Table of Mentioned Compounds

| Compound Name |

|---|

| Fmoc-Glutamol(OtBu) |

| Butyrylcholinesterase (BChE) |

| Acetylcholine |

| Fmoc-Leu |

| Fmoc-Lys |

| Fmoc-Ile |

| Fmoc-Phe |

| Fmoc-Trp |

| Fmoc-Tyr |

| Carboxybenzyl |

| t-butoxycarbonyl |

| Fmoc-neopentylglycine |

| Fmoc-Leu-Leu |

| Fmoc-Glu(OtBu)-OH |

| Palladium |

| cis-substituted cyclopropane carboxylic acids |

| Cyclopropane carboxamides |

Future Perspectives in Fmoc-glutamol Otbu Research

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The traditional methods of peptide synthesis, while effective, are often criticized for their environmental impact, primarily due to the extensive use of hazardous solvents and reagents. rsc.org Consequently, a major focus of future research is the development of "green" or sustainable synthetic strategies for incorporating Fmoc-Glutamol(OtBu) and other protected amino acids into peptide chains.

A significant area of innovation lies in the replacement of conventional solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. rsc.org Researchers are actively exploring a range of green solvents that can effectively solubilize the growing peptide chain and reagents without compromising reaction efficiency. rsc.org Furthermore, efforts are underway to minimize waste by developing protocols that reduce the number of washing steps required during solid-phase peptide synthesis (SPPS). tandfonline.comadvancedchemtech.com This includes the development of in-situ deprotection and coupling methods that streamline the synthetic process. tandfonline.com

Advanced Automation and High-Throughput Methodologies in Peptide Discovery